Geranyl propionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

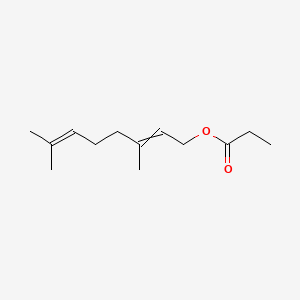

Geranyl propionate, also known as (E)-3,7-Dimethyl-2,6-octadienyl propanoate, is an ester formed from geraniol and propionic acid. It is a naturally occurring compound found in essential oils such as rose and citronella. This compound is primarily used in the cosmetic industry for its pleasant fragrance and is also utilized in the flavor and fragrance industries .

准备方法

Geranyl propionate is typically synthesized through an esterification reaction between geraniol and propionic acid. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. In industrial settings, the reaction is often carried out in a continuous-flow packed-bed reactor using immobilized Candida antarctica lipase B (Novozym 435) as the catalyst. The optimal conditions for this reaction include a temperature of 70°C and a 1:1 molar ratio of geraniol to propionic acid, achieving a conversion rate of approximately 87% in 15 minutes .

化学反应分析

Chemical Esterification

The conventional method involves acid-catalyzed esterification:

Geraniol+Propionic AcidH2SO4Geranyl Propionate+H2O

This exothermic reaction requires elevated temperatures (100–150°C) and yields ~80–85% product but generates acidic waste and by-products .

Enzymatic Esterification

Lipases (e.g., Rhizomucor miehei lipase) enable solvent-free synthesis under mild conditions (30–50°C). Key parameters include:

| Parameter | Optimal Range | Conversion Yield | Source |

|---|---|---|---|

| Temperature | 37.7–40°C | 49–93% | |

| Molar Ratio (Geraniol:Acid) | 3:1 to 6:1 | 93–99% | |

| Enzyme Loading | 5–10 wt% | 76–93% | |

| Stirring Rate | 100–150 rpm | 49–93% |

Immobilized lipases on chitosan-graphene oxide supports achieve 49.5% yield at 37.7°C and 100 rpm , while Novozym 435 attains 93% conversion in 30 minutes at 40°C .

Hydrolysis and Decomposition

This compound undergoes hydrolysis under heat or acidic/basic conditions, reverting to geraniol and propionic acid:

Geranyl Propionate+H2O→Geraniol+Propionic Acid

Thermogravimetric analysis shows decomposition begins at 113°C , limiting high-temperature applications.

Substrate Inhibition

Propionic acid inhibits lipase activity at concentrations >110 g/kg. A modified rate equation incorporating inhibition constant (KI) and Hill coefficient (n) was validated:

Rate=1+(KI[Acid])nk1⋅[Acid]⋅[Alcohol]

For propionic acid, KI=6.45 mol/kg and n=3.5 .

Kinetic Constants

| Substrate | k1 (kg/mol·h) | KI (mol/kg) | Conditions | Source |

|---|---|---|---|---|

| Acetic Acid | 0.37–10.32 | 6.94 | 0.4–0.6% enzyme load | |

| Propionic Acid | 19.96 | 6.45 | 37.7°C, 100 rpm |

Higher k1 values for propionic acid indicate faster esterification compared to acetic acid .

科学研究应用

Fragrance Industry

Geranyl propionate is widely utilized in the fragrance industry for its pleasant scent, which enhances the appeal of perfumes and cosmetics. It is often included in formulations to provide a fresh, fruity note.

Case Study: Fragrance Formulation

A study highlighted the incorporation of this compound in various perfume blends, demonstrating its ability to enhance overall fragrance complexity while maintaining stability over time .

Flavoring Agent

In the food industry, this compound serves as a flavoring agent, particularly in confectionery and beverages. Its sweet and fruity flavor profile is ideal for fruit-flavored products.

Application Example:

This compound has been successfully used in soft drink formulations to impart a natural fruit flavor, contributing to consumer preference for products labeled as "natural" or "organic" .

Aromatherapy

The compound is also popular in aromatherapy products due to its calming properties. It is often included in essential oils aimed at promoting relaxation and well-being.

Research Insights:

Studies indicate that essential oils containing this compound can enhance mood and reduce stress levels, making them valuable in wellness practices .

Pharmaceutical Applications

This compound shows potential in pharmaceutical formulations due to its skin-friendly properties. It acts as a solvent or carrier for active ingredients, improving their bioavailability.

Clinical Research:

Research has explored its use in topical formulations for treating skin conditions, leveraging its antimicrobial properties to enhance therapeutic efficacy .

Scientific Research Applications

This compound is studied for its potential antimicrobial and antioxidant properties, which could lead to innovative applications in health and safety products.

Key Findings:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial effects against various pathogens, suggesting its potential use as a natural preservative in food and cosmetic products .

- Antioxidant Properties : Research indicates that this compound can scavenge free radicals, providing protective effects against oxidative stress .

Industrial Applications

In addition to its uses in fragrance and food industries, this compound is utilized as a reagent in organic synthesis and analytical chemistry.

Synthetic Applications:

It has been employed as a standard substance for calibrating analytical instruments due to its stability and reproducibility.

Production Methods

The production of this compound can be achieved through various methods:

| Method | Description | Yield (%) |

|---|---|---|

| Enzymatic Esterification | Utilizes lipases as catalysts for the esterification of geraniol with propionic acid | ~93% |

| Chemical Synthesis | Traditional chemical methods often result in unwanted by-products | Variable |

| Solvent-Free Systems | Recent studies show improved yields using solvent-free enzymatic processes | ~49% |

Optimization Studies:

Recent research has optimized conditions for enzymatic synthesis using response surface methodology, resulting in high yields under mild conditions .

作用机制

The mechanism of action of geranyl propionate involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce osmotic stress and DNA damage in certain biological systems. Additionally, it can modulate the expression of proapoptotic and antiapoptotic proteins, influencing cell viability and apoptosis .

相似化合物的比较

Geranyl propionate is similar to other geranyl esters, such as geranyl acetate and geranyl butyrate. These compounds share similar chemical structures and properties but differ in their esterifying acids. This compound is unique due to its specific ester group, which imparts distinct olfactory and chemical properties. Other similar compounds include:

Geranyl acetate: Formed from geraniol and acetic acid.

Geranyl butyrate: Formed from geraniol and butyric acid.

Geranyl formate: Formed from geraniol and formic acid

This compound stands out for its specific applications in the flavor and fragrance industries, where its unique scent profile is highly valued.

属性

CAS 编号 |

27751-90-2 |

|---|---|

分子式 |

C13H22O2 |

分子量 |

210.31 g/mol |

IUPAC 名称 |

3,7-dimethylocta-2,6-dienyl propanoate |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |

InChI 键 |

BYCHQEILESTMQU-UHFFFAOYSA-N |

SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C |

规范 SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。